(4-Nitro-1,2-phenylene)dimethanol
Description
Significance of Nitro-Substituted Aromatic Diols in Synthetic Methodologies
Nitro-substituted aromatic compounds are pivotal in organic synthesis, largely due to the strong electron-withdrawing nature of the nitro moiety. This characteristic significantly influences the reactivity of the aromatic ring and any attached functional groups. The presence of a nitro group can facilitate nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities.
Aromatic diols, on the other hand, are versatile precursors for the synthesis of a variety of compounds, including polyesters, polyethers, and macrocyclic structures. The combination of both nitro and diol functionalities in a single molecule, as seen in (4-Nitro-1,2-phenylene)dimethanol, offers a powerful tool for synthetic chemists. The diol groups can undergo esterification, etherification, and other reactions typical of alcohols, while the nitro group can be used to modulate the electronic properties of the molecule or be transformed into other functional groups. This dual reactivity allows for the construction of complex molecules with tailored properties.
Historical Context and Evolution of Research on this compound
While the broader field of nitroaromatic chemistry has a rich history dating back to the 19th century, specific research on this compound is a more recent development. The initial focus of nitroaromatic chemistry was on the production of dyes and explosives. However, the synthetic utility of the nitro group was soon recognized, leading to the development of a vast number of synthetic methods.
The synthesis of related compounds, such as nitro-p-phenylenediamines, has been documented in various patents, highlighting the industrial interest in this class of molecules. For instance, processes for preparing nitro-p-phenylenediamines have been developed for their use as dyes, particularly for hair coloring rsc.orgmdpi.com. The synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives, starting from 4-nitro-1,2-phenylenediamine, has also been reported, demonstrating the utility of the 4-nitro-1,2-phenylene scaffold in the preparation of biologically active molecules orgsyn.org.
Direct and detailed historical accounts of the first synthesis or early investigations of this compound are not extensively documented in readily accessible literature. Its emergence is likely tied to the broader expansion of synthetic methodologies for functionalized aromatic compounds. Modern research continues to explore the reactivity and potential applications of such polyfunctional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWREOCJVMLGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452087 | |
| Record name | (4-Nitro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-19-2 | |
| Record name | (4-Nitro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 4 Nitro 1,2 Phenylene Dimethanol
Regiospecific Synthesis from Aromatic Precursors
The most common approach to synthesizing (4-Nitro-1,2-phenylene)dimethanol begins with commercially available aromatic precursors, which are then chemically modified to introduce the required functional groups in the correct positions.
The principal and most direct pathway to this compound involves the selective reduction of 4-nitrophthalic acid. This multi-step process begins with the synthesis of the precursor, 4-nitrophthalic acid, which is itself typically prepared through the nitration of phthalic anhydride (B1165640) or phthalimide (B116566).
The nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid primarily yields 4-nitrophthalimide (B147348). orgsyn.org This intermediate is then hydrolyzed to 4-nitrophthalic acid. orgsyn.org A described method involves heating 4-nitrophthalimide with sodium hydroxide, followed by acidification with nitric acid, to produce 4-nitrophthalic acid in high yields of 96–99%. orgsyn.org
Alternatively, nitration of phthalic anhydride produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid isomers. orgsyn.orggoogle.com The separation of these isomers is a critical step to obtain the pure 4-nitrophthalic acid required for the synthesis. Processes for separating these isomers often exploit differences in their solubility or their salts' solubility in specific aqueous-organic solvent systems. google.com
Once pure 4-nitrophthalic acid is obtained, the subsequent and most critical step is the selective reduction of its two carboxylic acid groups to hydroxyl groups, yielding this compound. This transformation is challenging due to the presence of the electron-withdrawing nitro group, which can also be reduced under many conditions. commonorganicchemistry.com
The choice of reducing agent is paramount for achieving chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally capable of reducing both carboxylic acids and aromatic nitro groups. commonorganicchemistry.com Therefore, milder or more selective reagents are required. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are often employed for the selective reduction of carboxylic acids in the presence of nitro groups.
The general reaction is as follows: Starting Material: 4-Nitrophthalic Acid Reducing Agent: Borane-THF complex (or other selective reagent) Product: this compound
While the reduction of 4-nitrophthalic acid is the most documented route, other plausible synthetic strategies can be envisioned, starting from different aromatic precursors.
One potential alternative begins with 4-nitro-o-xylene . This approach would involve the selective oxidation of the two methyl groups to hydroxymethyl groups. This can be a challenging transformation, as oxidation reactions can be difficult to stop at the alcohol stage and may proceed to form aldehydes or carboxylic acids. Furthermore, the conditions required for benzylic oxidation must be mild enough to avoid reactions involving the nitro group.
Another hypothetical route could involve the nitration of 1,2-phenylenedimethanol . In this scenario, the diol would be subjected to nitrating conditions. The primary challenge here would be controlling the regioselectivity of the nitration to favor the formation of the 4-nitro isomer over other possibilities (e.g., the 3-nitro isomer). The directing effects of the two hydroxymethyl groups would influence the position of the incoming nitro group. Protecting the alcohol functionalities before nitration might be a necessary step to prevent side reactions and improve regiochemical control.
Chemo- and Regioselective Considerations in the Synthesis of this compound and its Analogs
The successful synthesis of this compound is fundamentally dependent on addressing key challenges in chemoselectivity and regioselectivity. nih.gov
Chemoselectivity: The main chemoselectivity issue is the selective reduction of the two carboxylic acid groups of 4-nitrophthalic acid while leaving the aromatic nitro group intact. Many common reducing agents are not suitable for this task.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically reduces both nitro groups and carboxylic acids. commonorganicchemistry.com
Catalytic hydrogenation (e.g., H₂ with Pd/C) is a standard method for reducing nitro groups to amines and is generally not suitable for this transformation if the nitro group is to be preserved. commonorganicchemistry.com
Tin(II) chloride (SnCl₂) and Iron (Fe) in acidic media are also commonly used for nitro group reduction. commonorganicchemistry.com
Therefore, the synthesis requires a reducing agent that is powerful enough to reduce carboxylic acids but selective enough to not affect the nitro group. Borane (BH₃) and its complexes are often the reagents of choice for this type of selective transformation. The reaction must be carefully controlled to prevent over-reduction or side reactions.
Optimization Strategies for Yield Enhancement and Scalability
Precursor Synthesis and Purification:
High-Yield Precursor Synthesis: The procedure for hydrolyzing 4-nitrophthalimide to 4-nitrophthalic acid reports very high yields (96-99%), making it an efficient route to the key intermediate. orgsyn.org
Reduction Step Optimization:
Reagent Selection and Stoichiometry: Fine-tuning the amount of the selective reducing agent (e.g., BH₃-THF) is crucial. Using the precise stoichiometry needed to reduce both carboxylic acids without an excessive amount that could lead to side reactions can maximize yield and purity.
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent is essential. Lower temperatures may be required to enhance selectivity and prevent unwanted side reactions. The progress of the reaction should be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
Process Scalability: For large-scale production, several factors must be considered:
Cost and Availability of Reagents: The economic viability of the synthesis depends on the cost of the starting materials and reagents.
Work-up and Purification: Developing a simple and efficient work-up procedure to isolate the final product is key. Purification methods like recrystallization or column chromatography must be scalable. For example, a process that relies on simple filtration and washing is generally more scalable than one requiring extensive chromatography.
Process Safety: The reagents used, particularly borane complexes and nitrating agents, have specific hazards that must be managed in a large-scale setting.
Data Tables
Table 1: Synthesis of 4-Nitrophthalic Acid Precursor
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Nitrophthalimide | 1. NaOH, H₂O, heat2. HNO₃ | 4-Nitrophthalic Acid | 96-99% | orgsyn.org |
| Phthalimide | 1. Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimide | 52-53% (after recrystallization) | orgsyn.org |
Table 2: Selectivity of Common Reducing Agents
| Reducing Agent | Reduces Carboxylic Acids? | Reduces Aromatic Nitro Groups? | Suitable for Selective Synthesis? | Reference |
|---|---|---|---|---|
| LiAlH₄ | Yes | Yes (to azo compounds or amines) | No | commonorganicchemistry.com |
| H₂/Pd/C | No | Yes (to amines) | No | commonorganicchemistry.com |
| SnCl₂ | No | Yes (to amines) | No | commonorganicchemistry.com |
Chemical Transformations and Derivatization Reactions of 4 Nitro 1,2 Phenylene Dimethanol
Conversion to Halogenated Derivatives
The primary alcohol groups of (4-Nitro-1,2-phenylene)dimethanol can be readily converted to their corresponding benzylic halides. This transformation is a key step in introducing a leaving group for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Synthesis of 1,2-Bis-bromomethyl-4-nitro-benzene from this compound
One common and effective method is the use of phosphorus tribromide (PBr₃). In this reaction, the alcohol acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. This process occurs twice to yield the desired dibrominated product. The reaction is typically performed in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0°C and allowing the mixture to warm to room temperature.
An alternative method involves reaction with concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, or by bubbling HBr gas through a solution of the diol. Thionyl chloride (SOCl₂) in the presence of a bromide salt can also be employed for this transformation.
Table 1: Proposed Reaction Conditions for Bromination
| Reagent | Solvent | Temperature | Key Considerations |
|---|---|---|---|
| PBr₃ | Diethyl Ether or THF | 0°C to Room Temp. | Stoichiometry must be carefully controlled. |
| Conc. HBr | Acetic Acid or H₂SO₄ | Elevated Temp. | Requires strongly acidic conditions. |
| SOCl₂ / NaBr | Acetonitrile (B52724) | Reflux | Generates gaseous byproducts. |
Oxidation Reactions to Aldehyde Functionalities
The two primary alcohol groups of this compound can be oxidized to form the corresponding dialdehyde (B1249045), 4-Nitrophthalaldehyde. This transformation is valuable for introducing carbonyl functionalities, which are precursors for imines, cyanohydrins, and other derivatives.
Preparation of 4-Nitrophthalaldehyde from this compound
The direct oxidation of this compound to 4-Nitrophthalaldehyde can be challenging due to the potential for over-oxidation to the corresponding dicarboxylic acid. However, a reliable two-step indirect method proceeds through a dibrominated intermediate.
First, the readily available precursor, 4-nitro-o-xylene, undergoes a radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 1,2-bis(dibromomethyl)-4-nitrobenzene. youtube.com In the second step, this tetrabrominated intermediate is hydrolyzed to the dialdehyde, 4-Nitrophthalaldehyde. The hydrolysis is typically achieved by heating the compound in the presence of water, often with a catalyst or a reagent that facilitates the conversion of the gem-dibromide to a carbonyl group, such as silver nitrate (B79036) or by using a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
Table 2: Two-Step Synthesis of 4-Nitrophthalaldehyde
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1. Bromination | 4-Nitro-o-xylene | N-Bromosuccinimide (NBS), AIBN | 1,2-Bis(dibromomethyl)-4-nitrobenzene |
| 2. Hydrolysis | 1,2-Bis(dibromomethyl)-4-nitrobenzene | Water, Heat (often with catalyst) | 4-Nitrophthalaldehyde |
Nucleophilic Substitution and Condensation Reactions Involving Hydroxyl Groups
The hydroxyl groups of this compound are nucleophilic and can participate in a variety of substitution and condensation reactions to form ethers and esters. These reactions allow for the extension of the molecular framework and the introduction of new functional properties.
A prominent example of a nucleophilic substitution reaction is the Williamson ether synthesis . byjus.comwikipedia.org This method involves two steps: first, the deprotonation of the diol using a strong base like sodium hydride (NaH) to form a more nucleophilic dialkoxide intermediate. Second, this intermediate reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to yield a diether. byjus.commasterorganicchemistry.com The reaction is typically carried out in an aprotic solvent such as THF or DMF. byjus.com
Condensation reactions, particularly esterification, can be achieved by reacting the diol with acyl chlorides or acid anhydrides. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) results in the formation of a diester. If a diacyl chloride is used as the reactant, this condensation can lead to the formation of polyesters, where the this compound unit becomes part of a repeating polymer chain.
Table 3: Examples of Nucleophilic Substitution and Condensation Reactions
| Reaction Type | Reactants | Product Type | Key Conditions |
|---|
Reductive Transformations of the Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can be readily reduced to an amine. This transformation is fundamental in organic synthesis as it significantly alters the electronic properties of the benzene (B151609) ring, converting a deactivating group into a strongly activating amino group. The resulting product, (4-Amino-1,2-phenylene)dimethanol, is a useful building block for dyes, pharmaceuticals, and materials science.
Several reliable methods exist for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like benzylic alcohols.
Catalytic Hydrogenation : This is one of the most common methods, employing a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. byjus.com This method is highly efficient and often results in high yields of the corresponding aniline. Methanol or ethanol (B145695) are common solvents for this reaction. uni.lu
Metal/Acid Reduction : The use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. byjus.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and selective reagent for this purpose, capable of reducing nitro groups without affecting other sensitive functional groups. byjus.comgoogle.com
Transfer Hydrogenation : In this approach, a hydrogen donor molecule like hydrazine (B178648) or formic acid is used in the presence of a catalyst (e.g., Raney Nickel or Pd/C) to affect the reduction. masterorganicchemistry.comresearchgate.net This method avoids the need for high-pressure hydrogen gas.
Table 4: Common Reagents for the Reduction of the Nitro Group
| Method | Reagent System | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, Ethanol | Room temp. to 50°C, H₂ pressure | (4-Amino-1,2-phenylene)dimethanol |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | (4-Amino-1,2-phenylene)dimethanol |
| Metal/Acid Reduction | Fe, HCl | Water, Ethanol | Reflux | (4-Amino-1,2-phenylene)dimethanol |
| Transfer Hydrogenation | Hydrazine, Raney Ni | Ethanol | Reflux | (4-Amino-1,2-phenylene)dimethanol |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Nitro 1,2 Phenylene Dimethanol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (4-Nitro-1,2-phenylene)dimethanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
In the study of nitroaromatic compounds, ¹H NMR and ¹³C NMR are particularly insightful. For instance, the chemical shifts of protons on the aromatic ring are significantly influenced by the electron-withdrawing nature of the nitro group. Protons ortho to the nitro group are typically observed at a lower field (deshielded) due to reduced electron density. researchgate.net The coupling patterns between adjacent protons further aid in confirming the substitution pattern on the benzene (B151609) ring.
For this compound, the protons of the two hydroxymethyl groups (-CH₂OH) would also exhibit characteristic signals in the ¹H NMR spectrum. The integration of these signals corresponds to the number of protons, confirming the presence of the dimethanol substitution.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for more complex derivatives to establish definitive correlations between protons and carbons, leaving no ambiguity in the structural assignment. In some cases, in-situ electrochemical NMR can be used to study the reaction mechanisms of related drug molecules in real-time. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. nih.gov This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or a nitroso group (NO). youtube.com For example, in the mass spectrum of nitrobenzene, peaks corresponding to the loss of NO₂ (m/z 46) and subsequent loss of CO are typically observed. youtube.com Similarly, for this compound, fragmentation would likely involve the loss of the nitro group and the hydroxymethyl groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This hyphenated technique is particularly useful for analyzing complex mixtures and identifying individual components. In the context of this compound, LC-MS can be used to separate the compound of interest from starting materials, byproducts, and other impurities before it enters the mass spectrometer for identification. nih.gov
The use of a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water is a common approach for the separation of polar aromatic compounds. sielc.com The mass spectrometer, often equipped with an electrospray ionization (ESI) source, then provides the molecular weight and fragmentation data for each separated component. lcms.czgassnova.no This method has been successfully applied to the analysis of various nitrosamines and related compounds in different matrices. lcms.czmdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, improved sensitivity, and faster analysis times. bldpharm.com This enhanced separation efficiency is particularly beneficial for resolving closely related derivatives or impurities of this compound. csfarmacie.cz
The increased speed of UPLC-MS allows for high-throughput analysis, which is advantageous in process monitoring and quality control during the synthesis of this compound and its derivatives. researchgate.net The principles of separation and detection are similar to LC-MS, but the superior performance of UPLC provides more detailed and accurate analytical results. nih.gov
Chromatographic Purity Assessment and Separation Methodologies
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of chemical compounds. rsc.org For this compound, a reversed-phase HPLC method is typically employed. sielc.com The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. csfarmacie.cz
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. A purity assessment is made by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area indicates high purity.
Utilization of Chiral Stationary Phases for Enantiomeric Separation
If this compound or its derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers), their separation is crucial, especially in pharmaceutical applications where different enantiomers can have different biological activities. eijppr.com High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. csfarmacie.cznih.gov
CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, their separation. scielo.org.mx These stationary phases can be based on various chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. eijppr.comnih.gov The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. google.com The separation of enantiomers is a direct method that avoids the need for derivatization with a chiral reagent. eijppr.com
Role of 4 Nitro 1,2 Phenylene Dimethanol As a Key Intermediate in Complex Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The strategic placement of reactive functional groups on the phenyl ring of (4-Nitro-1,2-phenylene)dimethanol makes it an ideal starting material for the synthesis of various heterocyclic systems.
Spirolactam Formation in CGRP Receptor Antagonist Development
A significant application of this compound is in the synthesis of spirolactams, which are core components of certain calcitonin gene-related peptide (CGRP) receptor antagonists. nih.govnih.gov These antagonists are a class of drugs effective in the treatment of migraines. nih.gov The development of potent CGRP receptor antagonists like BMS-927711 (rimegepant) highlights the importance of innovative synthetic strategies to access complex molecular scaffolds. nih.gov
The synthesis of the spirolactam core often involves a multi-step sequence where the diol functionality of this compound is transformed to set the stage for the crucial cyclization step. While the direct conversion of this compound to the final spirolactam is a complex process involving several intermediates, its foundational role is indispensable.
Derivatization for Substituted Oxopyridine Synthesis
The versatility of this compound extends to the synthesis of substituted oxopyridines. This class of compounds is of interest in medicinal chemistry due to their diverse biological activities. The synthetic route typically involves the oxidation of the hydroxymethyl groups to aldehydes, followed by a series of condensation and cyclization reactions with appropriate nitrogen-containing reagents to construct the oxopyridine ring. The nitro group can be retained or transformed at various stages of the synthesis to introduce further chemical diversity.
Application in Peptide Modification and Stapling Chemistries
The ability to constrain peptides into specific conformations is a powerful strategy for enhancing their biological activity and stability. nih.govuni-kiel.de this compound, through its conversion to reactive dialdehydes, plays a pivotal role in modern peptide macrocyclization techniques. nih.govresearchgate.net
Fluorescent Isoindole Crosslink (FlICk) Chemistry for Peptide Macrocyclization
A groundbreaking application of a derivative of this compound lies in the Fluorescent Isoindole Crosslink (FlICk) chemistry. nih.govresearchgate.netnih.govresearchgate.netamanote.com This user-friendly and rapid stapling reaction utilizes ortho-phthalaldehydes, which can be synthesized from this compound, to create stable and fluorescent isoindole crosslinks within peptides. nih.govresearchgate.net The reaction proceeds under mild, metal-free conditions, making it compatible with sensitive peptide substrates. researchgate.netresearchgate.net This technique transforms linear or monocyclic peptides into bioactive monocyclic and bicyclic products, respectively, often with the added benefit of a fluorescent reporter group. nih.govresearchgate.net
The process involves the reaction of the ortho-phthalaldehyde with amine and thiol side chains of amino acid residues within the peptide, leading to the formation of a macrocyclic structure. researchgate.net This rigidification of the peptide's secondary structure is a key goal in developing new therapeutic agents, imaging probes, and research tools. nih.gov
Synthesis of Cyclic Peptide Analogs of Melanocortin and Amanitin
The FlICk chemistry, and thus the precursor role of this compound, has been successfully applied to the synthesis of cyclic peptide analogs of biologically important molecules like melanocortin and amanitin. nih.govresearchgate.netnih.gov
Melanocortin Analogs: Macrocyclic α-melanocyte-stimulating hormone (α-MSH) derivatives have been synthesized using this isoindole stapling method. researchgate.netnih.gov Several of these stapled analogs have demonstrated high potency, with binding affinities comparable to the native α-MSH. researchgate.netnih.gov The development of selective agonists for melanocortin receptors, such as the melanocortin-4 receptor (MC4R), is a significant area of research for conditions like obesity. nih.govnih.gov
Amanitin Analogs: The late-stage intra-annular isoindole stapling has also been employed to create a bicyclic peptide mimic of α-amanitin. researchgate.netnih.gov α-Amanitin is a potent inhibitor of RNA polymerase II and a member of the amatoxin family of cyclic peptides found in poisonous Amanita mushrooms. nih.govnih.gov The synthetic analog of amanitin displayed cytotoxicity, highlighting the potential of this methodology to generate novel bioactive compounds. researchgate.netnih.gov
| Peptide Analog | Stapling Chemistry | Significance |
| α-Melanocyte-stimulating hormone (α-MSH) | Fluorescent Isoindole Crosslink (FlICk) | High-affinity macrocyclic derivatives with potency comparable to the natural hormone. researchgate.netnih.gov |
| α-Amanitin | Fluorescent Isoindole Crosslink (FlICk) | Creation of a cytotoxic bicyclic peptide mimic. researchgate.netnih.gov |
Intermediate in the Synthesis of Specialized Chemical Building Blocks
Beyond its direct application in the synthesis of final target molecules, this compound serves as a valuable intermediate for the preparation of other specialized chemical building blocks. amanote.com Its functional groups can be selectively manipulated to generate a variety of derivatives.
For instance, the oxidation of the diol to the corresponding dialdehyde (B1249045), o-phthalaldehyde, is a key transformation. nih.gov This dialdehyde is not only crucial for the FlICk chemistry but is also a versatile reagent in its own right, used in various other chemical transformations. Similarly, the nitro group can be reduced to an amine, opening up another avenue for derivatization and the introduction of new functionalities. The resulting amino-diol or amino-dialdehyde can be used to construct a different set of heterocyclic compounds or be incorporated into more complex molecular frameworks.
The ability to transform this compound into these and other building blocks underscores its importance as a versatile starting material in the synthetic chemist's toolbox, enabling the construction of a wide array of complex and functionally diverse molecules.
Biological and Pharmacological Relevance of Compounds Derived from 4 Nitro 1,2 Phenylene Dimethanol
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine and cluster headaches. nih.govnih.gov It is involved in vasodilation, neurogenic inflammation, and pain signal transmission. damanhealth.aemigrainedisorders.org Consequently, blocking the CGRP pathway has emerged as a targeted therapeutic strategy for these debilitating headache disorders. nih.gov Small molecule CGRP receptor antagonists, known as 'gepants', have been developed to directly block the CGRP receptor, preventing the initiation of the signaling cascade that leads to migraine attacks. damanhealth.aewikipedia.org
Design and Synthesis of Novel CGRP Receptor Modulators
The development of potent and selective small molecule CGRP receptor antagonists has been a significant focus of medicinal chemistry. The synthesis of piperidinone carboxamide indane and azaindane derivatives, which are effective CGRP receptor antagonists, has been achieved through a highly efficient spiroacid synthesis method. google.com The core structure of these antagonists often features a central scaffold that is strategically functionalized to interact with the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.govnih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these antagonists. whiterose.ac.uknih.gov For instance, macrocyclic CGRP antagonists have been designed to occupy the binding site on the ectodomain of the CGRP receptor. nih.gov The design of these molecules often involves creating a structure that can effectively block the large peptide ligand, CGRP, from binding to its receptor. nih.gov The synthesis of these complex molecules can involve multiple steps, including bromination, Suzuki coupling, hydrolysis, and amide bond formation. nih.gov
Mechanisms of CGRP Receptor Inhibition and Antagonism
CGRP receptor antagonists function by competitively blocking the CGRP receptor, thereby preventing the binding of the endogenous CGRP peptide. researchgate.netrxlist.com This action inhibits the downstream signaling pathways that lead to the symptoms of migraine. damanhealth.ae The CGRP receptor is a G-protein-coupled receptor (GPCR), and its activation by CGRP leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Small molecule antagonists have been shown to inhibit CGRP-induced cAMP production in a dose-dependent manner. nih.govwhiterose.ac.uk
The interaction between the antagonist and the receptor occurs at the interface of the CLR and RAMP1 subunits. youtube.com The antagonist binds in a way that physically obstructs the much larger CGRP peptide from accessing its binding pocket. youtube.com This blockade prevents the conformational changes in the receptor that are necessary for G-protein coupling and signal transduction. nih.gov Some antagonists, like olcegepant, have demonstrated a competitive mode of antagonism. whiterose.ac.uk The inhibition of CGRP signaling has several downstream effects, including the reduction of neurogenic inflammation and the prevention of pathological vasodilation of intracranial arteries. medicinenet.com
Therapeutic Potential in Neurological Disorders, including Migraine and Cluster Headache
The therapeutic efficacy of CGRP receptor antagonists in the treatment of migraine is well-established through numerous clinical trials. nih.govnih.govnih.gov Both small molecule antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway have shown significant positive effects in the preventive treatment of episodic and chronic migraine. nih.govccjm.org Gepants like ubrogepant (B612305) and rimegepant (B610484) have received FDA approval for the acute treatment of migraine. wikipedia.orgresearchgate.net
These antagonists have demonstrated efficacy comparable to triptans, the standard acute migraine treatment, but without the vasoconstrictor properties, making them a potential option for patients with cardiovascular risk factors. neurology.org Clinical data indicate that CGRP antagonists can reduce headache frequency and improve the quality of life for individuals with migraine. nih.gov
The success of CGRP-targeted therapies in migraine has led to their investigation for cluster headaches, another severe primary headache disorder. nih.gov Galcanezumab, a monoclonal antibody targeting the CGRP ligand, has been approved for the preventive treatment of episodic cluster headaches. nih.govccjm.org It has been shown to significantly reduce the frequency of cluster headache attacks. ccjm.orgmigraine.com The development of CGRP antagonists represents a significant advancement, offering the first targeted preventive medications for these challenging neurological conditions. nih.gov
Modulation of Neuronal Sensitization Pathways
CGRP plays a pivotal role in the mechanisms of both peripheral and central sensitization, which are key processes in the development and maintenance of migraine pain. nih.govnih.govnih.gov Peripheral sensitization involves the increased responsiveness of trigeminal nociceptors, while central sensitization refers to the enhanced excitability of second-order neurons in the trigeminal nucleus caudalis and other central pain pathways. nih.govdiff.org
CGRP released from trigeminal nerve endings can lead to a cascade of events, including the release of inflammatory mediators from mast cells and the sensitization of sensory neurons. nih.govdiff.org CGRP receptor antagonists can inhibit these processes at multiple levels. nih.gov By blocking CGRP receptors on trigeminal neurons and associated satellite glial cells, these antagonists can prevent the further synthesis and release of CGRP and pro-inflammatory cytokines, thereby reducing peripheral sensitization. diff.orgnih.gov
At the central level, inhibiting CGRP receptors on second-order sensory neurons in the brainstem can directly block the transmission of nociceptive signals and prevent the development of central sensitization and hyperalgesia. diff.org Animal models have shown that CGRP receptor antagonists can attenuate trigeminal hyperalgesia and reduce the expression of CGRP and pro-inflammatory markers in the central nervous system. nih.gov This modulation of neuronal sensitization pathways is a key mechanism underlying the therapeutic efficacy of CGRP antagonists in migraine. nih.govnih.gov
Adrenomedullin Receptor Subtype 2 (AM2) Inhibitors
Adrenomedullin (AM) is a peptide hormone with roles in both physiological processes, such as blood pressure regulation, and pathological conditions, including cancer. acs.orgnih.gov AM exerts its effects through two distinct receptors, AM1 and AM2, which are heterodimers of the calcitonin receptor-like receptor (CLR) with receptor activity-modifying protein 2 (RAMP2) and RAMP3, respectively. acs.orgnih.gov While blocking the AM1 receptor could lead to unacceptable cardiovascular side effects, selectively targeting the AM2 receptor has emerged as a promising therapeutic strategy. whiterose.ac.uktandfonline.com
Future Research Directions and Unexplored Avenues for 4 Nitro 1,2 Phenylene Dimethanol
Development of Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes for (4-Nitro-1,2-phenylene)dimethanol is a crucial area for future research. Traditional synthesis methods for nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. Future efforts could focus on the following green chemistry principles:
Catalytic Hydrogen Peroxide Oxidation: Exploring the use of hydrogen peroxide as a green oxidant in combination with various catalysts for the oxidation of the corresponding dimethyl-substituted precursor. This would replace more toxic and environmentally harmful oxidizing agents.
Biocatalytic Synthesis: Investigating the potential of enzymatic transformations, such as those involving oxidoreductases, to introduce the hydroxyl functionalities or the nitro group with high selectivity and under mild conditions.
Solvent-Free or Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic compounds, opting instead for water, supercritical fluids, or ionic liquids as reaction media.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.
Table 1: Potential Green Synthesis Strategies for this compound
| Green Chemistry Approach | Potential Advantage | Research Focus |
| Catalytic H2O2 Oxidation | Reduced waste and toxicity | Development of efficient and selective catalysts |
| Biocatalytic Synthesis | High selectivity, mild conditions | Identification of suitable enzymes and reaction optimization |
| Green Solvent Systems | Reduced environmental impact | Exploration of water, supercritical CO2, ionic liquids |
| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency | Optimization of microwave parameters for yield and purity |
Computational Chemistry and Molecular Modeling Studies of this compound and its Reaction Pathways
Computational chemistry and molecular modeling offer powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work. Future research in this area could include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can provide insights into its reactivity and potential interactions with other molecules.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and derivatization of this compound to understand transition states and predict reaction outcomes.
Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with these targets.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The functional groups of this compound, namely the nitro and hydroxymethyl groups, are ripe for chemical modification to generate a library of derivatives with potentially enhanced biological activities. Future derivatization strategies could explore:
Esterification and Etherification: Converting the hydroxymethyl groups into esters or ethers to modulate lipophilicity and pharmacokinetic properties.
Reduction of the Nitro Group: Reducing the nitro group to an amino group, which can then be further functionalized to amides, sulfonamides, or other nitrogen-containing heterocycles. This transformation is known to be a key step in the synthesis of various biologically active compounds from related nitroaromatics.
Click Chemistry: Introducing azide (B81097) or alkyne functionalities to the molecule to enable its participation in highly efficient and specific "click" reactions for the synthesis of complex molecular architectures.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery
A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives will be essential for identifying lead compounds in drug discovery programs. This would involve:
Synthesis of a Diverse Chemical Library: Creating a collection of derivatives with systematic variations in the substituents on the aromatic ring and the functional groups.
High-Throughput Screening: Screening the synthesized library against a panel of biological targets to identify initial hits.
Iterative Optimization: Based on the initial screening results, designing and synthesizing new generations of compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from computational modeling would be invaluable in this iterative process.
Table 2: Illustrative SAR Study Design for this compound Derivatives
| Position of Modification | Type of Modification | Rationale |
| Hydroxymethyl Groups | Esterification with various carboxylic acids | Modulate lipophilicity and potential for esterase-mediated prodrug activation |
| Nitro Group | Reduction to amine, followed by acylation | Explore the impact of the electron-donating amino group and its derivatives on bioactivity |
| Aromatic Ring | Introduction of additional substituents (e.g., halogens, alkyl groups) | Probe the steric and electronic requirements for optimal target interaction |
Advanced Material Science Applications of this compound-Derived Functional Materials
The presence of polar nitro and hydroxyl groups suggests that this compound could serve as a valuable building block for the creation of novel functional materials. Future research in this domain could focus on:
Polymer Synthesis: Utilizing the diol functionality to synthesize polyesters or polyurethanes. The nitro group could impart specific properties to these polymers, such as altered solubility, thermal stability, or non-linear optical activity.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl groups could act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.
Energetic Materials: While requiring careful investigation due to the presence of the nitro group, the potential of this compound or its derivatives as components in energetic materials or precursors to more complex energetic systems could be explored through computational and experimental studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Nitro-1,2-phenylene)dimethanol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nitration of (1,2-phenylene)dimethanol. Optimize conditions using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor progress via TLC (chloroform:methanol 4:1) and purify via recrystallization from ethanol. Yield improvements require strict temperature control and stoichiometric balancing of nitrating agents .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals at δ 7.5–8.5 ppm (split by nitro and diol substituents) and hydroxyl protons at δ 4.5–5.5 ppm (broad, exchangeable).
- IR : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~3350 cm⁻¹ (O-H stretch).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₉NO₄ (theoretical MW: 183.16 g/mol).
- Cross-validate with elemental analysis (C, H, N) for purity assessment .
Q. How can regioselectivity be ensured during nitration of (1,2-phenylene)dimethanol to target the 4-nitro position?
- Methodological Answer : Use steric and electronic directing effects. The diol groups (-CH₂OH) at positions 1 and 2 deactivate the ring, favoring nitration at the para position (4-nitro). Confirm regiochemistry via NOE NMR or X-ray crystallography of intermediates .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry, and what DFT methods are suitable for modeling this?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances ligand-metal charge transfer. Use Generalized Gradient Approximation (GGA) functionals (e.g., PW91) to model electron density distribution and predict binding affinities. Compare computational results with experimental UV-Vis and cyclic voltammetry data for metal complexes .
Q. What are the challenges in synthesizing bis-acyl-thiourea derivatives from this compound, and how do reaction conditions impact product yields?
- Methodological Answer : Challenges include competing esterification of diol groups and thiourea cyclization. Use anhydrous acetone, acyl chlorides, and inert atmospheres to minimize side reactions. Optimize stoichiometry (2:1 acyl chloride:diol) and reaction time (9–12 hours) for yields >70%. Monitor via FT-IR for C=S (thioamide I/II) formation at ~1520 cm⁻¹ .
Q. How can contradictions in thermal stability data of this compound derivatives be resolved through systematic experimental design?
- Methodological Answer : Address discrepancies by standardizing purity protocols (HPLC >98%) and measurement methods (e.g., DSC for decomposition onset vs. TGA for mass loss). Compare with computational thermochemistry (DFT) to identify metastable intermediates. Replicate studies under controlled humidity and oxygen levels .
Q. What role does this compound play in polymer science, and how does its structure compare to brominated analogs like (perbromo-1,2-phenylene)dimethanol?
- Methodological Answer : As a monomer, its nitro group enhances flame retardancy via radical quenching (similar to brominated analogs). Structural differences (Br vs. NO₂) alter polarity and thermal stability. Characterize copolymer blends via GPC and LOI (Limiting Oxygen Index) testing. Note: Brominated analogs show higher density (1.6–1.9 g/cm³) but similar reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
